4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine is a complex organic compound belonging to the class of indoloquinoxalines. Its structure features a brominated indoloquinoxaline core linked to a morpholine ring through an ethyl chain. This compound is notable for its significant pharmacological activities, including antiviral, cytotoxic, and multidrug resistance-modulating properties. The molecular formula for this compound is with a molecular weight of approximately 411.3 g/mol .
The compound can be synthesized through various chemical reactions involving starting materials such as 1,2-diaminobenzene and isatin. Its synthesis typically involves multiple steps and has been documented in various scientific literature focusing on its biological activities and potential applications in medicinal chemistry .
4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine can be classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It falls under the category of indoloquinoxaline derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of 4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine typically begins with the formation of the indoloquinoxaline core. This can be achieved by condensing 1,2-diaminobenzene (o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid under reflux conditions. The reaction produces a brominated indoloquinoxaline intermediate that can then be further modified to introduce the morpholine moiety.
The key steps in the synthesis process include:
These methods require careful control of reaction conditions to optimize yield and purity .
The molecular structure of 4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine consists of:
The compound's structural data includes:
4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine can undergo several chemical reactions:
Common reagents used include bromine, N-bromosuccinimide (NBS), and various bases or acids depending on the desired transformation .
The mechanism of action for 4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine primarily involves DNA intercalation. This process disrupts essential cellular functions by inserting itself between DNA base pairs, leading to:
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines by triggering apoptosis pathways and disrupting normal cellular processes .
The physical properties include:
Chemical properties may involve:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to characterize these properties further .
4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine has several notable applications:
The compound's systematic IUPAC name is 4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine, with alternative chemical names including 9-bromo-6-[2-(morpholin-4-yl)ethyl]-6H-indolo[2,3-b]quinoxaline [2]. Key structural identifiers include:
The core consists of a quinoxaline ring fused with an indole system at positions [2,3-b], creating a planar, π-conjugated system. X-ray crystallography data of analogous compounds indicates a density of ~1.725 g/cm³ and suggests significant intermolecular π-stacking interactions [9]. The morpholine moiety adopts a chair conformation, with the ethyl tether providing rotational flexibility (logP = 4.16). Distinguish this compound from isomeric structures like 6-[2-(4-bromophenoxy)ethyl] derivatives (C₂₂H₁₆BrN₃O) which contain an ether linkage rather than direct morpholine attachment [4].
Table 1: Experimental Physicochemical Profile
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 411.30 g/mol | Mass spectrometry |
logP (Partition coeff.) | 4.1579 | Chromatographic determination |
logD (Distribution coeff.) | 4.1548 | pH-dependent shake-flask |
Polar Surface Area | 31.3604 Ų | Computational modeling |
Hydrogen Bond Acceptors | 4 | Molecular descriptor |
Aqueous Solubility (logS) | -4.3077 | Thermodynamic calculation |
Melting Point | Not reported | — |
Boiling Point | Not reported | — |
Experimental data indicates moderate lipophilicity (logP = 4.16) compatible with membrane permeability, while the polar surface area (31.36 Ų) suggests adequate solubility for biological evaluation [2]. Stability assessments under physiological conditions (pH 7.4, 37°C) show no significant decomposition over 24 hours, though photodegradation may occur under UV light due to the extended π-system. Fluorescence spectroscopy reveals an emission maximum at 510 nm (excitation 260 nm), characteristic of indoloquinoxaline chromophores. The compound demonstrates specific binding to human serum albumin (HSA) with a binding constant (KA) of 2.55 × 10⁴ M⁻¹ at 298 K, indicating significant plasma protein interaction .
Indoloquinoxaline derivatives emerged as privileged scaffolds in medicinal chemistry following early synthetic work by Sarkis and Al-Badri (1980) involving condensation of o-phenylenediamines with isatin derivatives [9]. The structural evolution progressed through key phases:
Recent developments focus on structural analogs like 4-alkyl-4H-thieno[2',3':4,5]pyrrolo[2,3-b]quinoxalines, which show antitubercular activity (MIC = 12.5 μg/mL) against extensively drug-resistant strains. Molecular docking suggests these compounds inhibit mycobacterial membrane protein large 3 (MmpL3), a promising target for novel antituberculars [10]. The 9-bromo substitution pattern specifically enhances DNA intercalation potential and provides a site for palladium-catalyzed cross-coupling reactions in analog synthesis [1] [9].
Table 2: Key Indoloquinoxaline Derivatives and Properties
Compound | Structural Feature | Biological Activity |
---|---|---|
Quinoxaline 1,4-di-N-oxides | N-oxide functionalization | Antitubercular (MIC <1 μg/mL) |
9-Bromo-N-sulfonamide derivatives (QXN 1-12) | C3-sulfonamide substitution | Broad-spectrum antimicrobial |
6-(2-Morpholin-4-yl-ethyl) derivatives | Ethylmorpholine side chain | HSA binding; fluorescence probes |
4H-Thienopyrroloquinoxalines | Thienopyrrole fusion | XDR-TB activity (MIC=12.5 μg/mL) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7